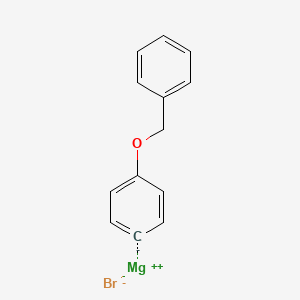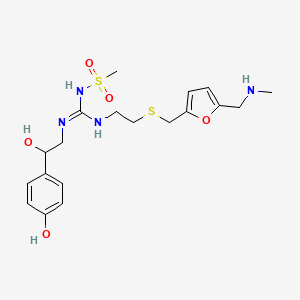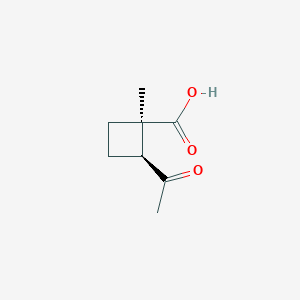
(6β,11β)-21-(Acetyloxy)-6-chloro-11,17-dihydroxypregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a steroid, as indicated by the “pregn-4-ene” portion of its name. Steroids are a type of organic molecule with four rings arranged in a specific configuration. They include many biologically important compounds, including hormones and vitamins .
Synthesis Analysis
The synthesis of such a compound would likely involve the use of a steroid precursor molecule, which would then be modified using various chemical reactions to introduce the desired functional groups at the correct positions .Molecular Structure Analysis
The molecule contains several functional groups, including a chloro group (Cl), an acetyloxy group (OCOCH3), and several hydroxy groups (OH). These groups are attached to specific carbon atoms in the steroid ring system .Chemical Reactions Analysis
The reactivity of this molecule would be determined by its functional groups. For example, the hydroxy groups could potentially be involved in hydrogen bonding or could act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this molecule would be influenced by its functional groups and overall structure. For example, it would likely be relatively nonpolar due to the large amount of carbon and hydrogen in the steroid ring system .Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
60149-18-0 |
|---|---|
Molecular Formula |
C₂₃H₃₁ClO₆ |
Molecular Weight |
438.94 |
synonyms |
6α-Chloro-11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-Acetate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)